Product packaging for Hexafluoroferrate(3-)(Cat. No.:)

Hexafluoroferrate(3-)

Cat. No.: B1212032
M. Wt: 169.84 g/mol
InChI Key: CBPSZAVQPJBCPU-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Transition Metal Complex Theories

The field of coordination chemistry, which studies compounds consisting of a central metal atom or ion surrounded by a set of molecules or ions known as ligands, has a rich history. wikipedia.orgwiley-vch.de Early examples of coordination complexes, such as the pigment Prussian blue, were known since the early 18th century, but their true nature remained a mystery for a long time. wiley-vch.de

Werner's theory laid the essential groundwork, but it lacked a detailed explanation of the electronic nature of the metal-ligand bond. Subsequent theories built upon his foundation. In the 1930s, physicists Hans Bethe and John Hasbrouck van Vleck developed Crystal Field Theory (CFT). wiley-vch.dewikipedia.org CFT treats the ligands as point charges and examines the electrostatic effect of this ligand field on the energies of the d-orbitals of the central metal ion. wikipedia.orgbritannica.com This model successfully explained the magnetic properties and the vibrant colors of many transition metal complexes by describing how the d-orbitals split into different energy levels. wikipedia.orgwikipedia.org

However, CFT is an electrostatic model and does not account for the covalent character of the metal-ligand bond. This limitation led to the development of Ligand Field Theory (LFT). britannica.comwikipedia.org LFT is a more comprehensive model that applies molecular orbital (MO) theory to transition metal complexes, incorporating both ionic and covalent contributions to the bonding. wikipedia.orgnumberanalytics.com It provides a more accurate description of the electronic structure, bonding, and properties of coordination compounds like hexafluoroferrate(3-). wikipedia.orgbritannica.com

Fundamental Principles of Coordination in Hexafluoroferrate(3-) Anions

The hexafluoroferrate(3-) anion, with the formula [FeF₆]³⁻, is an iron coordination entity. nih.gov It serves as a classic subject for applying the principles of coordination chemistry.

In the hexafluoroferrate(3-) anion, the central metal is iron (Fe) in the +3 oxidation state (Fe³⁺). This Fe³⁺ ion has an electron configuration of [Ar] 3d⁵, meaning it has five electrons in its 3d orbitals. gauthmath.com

The central iron ion is surrounded by six fluoride (B91410) (F⁻) ligands. This arrangement results in a coordination number of six, and the ligands are positioned at the vertices of an octahedron around the iron ion. gauthmath.com The bonding in this octahedral geometry is described by an sp³d² hybridization scheme. gauthmath.com

Table 1: Properties of the Central Metal Ion in Hexafluoroferrate(3-)

PropertyDescription
Central MetalIron (Fe)
Oxidation State+3
Electron Configuration[Ar] 3d⁵
Coordination Number6
GeometryOctahedral
Hybridizationsp³d²

The nature of the ligands is crucial in determining the electronic properties of a complex. The spectrochemical series is an empirically determined list of ligands ordered by their ability to cause d-orbital splitting. unacademy.comionicviper.org Ligands that cause a large splitting are called strong-field ligands, while those that cause a small splitting are termed weak-field ligands. lscollege.ac.inaskfilo.com

The fluoride ion (F⁻) is classified as a weak-field ligand. britannica.comlscollege.ac.in As a weak-field ligand, it induces only a small energy gap (Δo) between the d-orbitals, which in an octahedral field are split into a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). britannica.com

Because the splitting energy is small, it is energetically more favorable for the five d-electrons of the Fe³⁺ ion to occupy all five d-orbitals (three in t₂g and two in e_g) with parallel spins before any pairing occurs. This results in a "high-spin" complex with five unpaired electrons. slideshare.net The fluoride ligand is also considered a π-donor, which means it has extra lone pairs that can interact with the metal's d-orbitals, contributing to its characterization as a weak-field ligand. ionicviper.orgslideshare.netlibretexts.org

The high-spin configuration directly influences the magnetic properties of the [FeF₆]³⁻ anion. With five unpaired electrons, the complex is strongly paramagnetic. The spin-only magnetic moment can be calculated to be approximately 5.92 Bohr magnetons, which confirms the high-spin state.

Table 2: Ligand Field and Magnetic Properties of Hexafluoroferrate(3-)

PropertyDescription
LigandFluoride (F⁻)
Ligand Field StrengthWeak-Field
d-orbital Splitting (Δo)Small
Spin StateHigh-Spin
Unpaired Electrons5
Magnetic Moment (calculated)~5.92 Bohr Magnetons
Magnetic BehaviorParamagnetic

Significance of Hexafluoroferrate(3-) in Inorganic Chemistry Research

The hexafluoroferrate(3-) complex and its salts, such as sodium hexafluoroferrate(III) (Na₃[FeF₆]) and potassium hexafluoroferrate(III) (K₃[FeF₆]), hold considerable significance in the field of inorganic chemistry.

Firstly, [FeF₆]³⁻ is a textbook example used to teach and demonstrate fundamental concepts. slideshare.net It clearly illustrates the principles of ligand field theory, the spectrochemical series, and the difference between high-spin and low-spin octahedral complexes. britannica.comslideshare.net Its straightforward electronic structure makes it an ideal model for explaining magnetic properties and d-orbital splitting.

Secondly, hexafluoroferrate(3-) compounds serve as valuable precursors and reagents in chemical synthesis. They are used in the synthesis of other iron-containing compounds and magnetic materials. chemimpex.comchemimpex.com For example, they can be used in the production of specialty chemicals and as catalysts in certain industrial processes.

Furthermore, the hexafluoroferrate(3-) anion is a subject of ongoing research. Its role as a strong oxidizing agent is utilized in various chemical reactions. Research has also explored the properties of its salts in materials science, such as in the development of electrochemical sensors and for their potential in environmental applications like water treatment. chemimpex.comchemimpex.com Computational studies also frequently use the hexafluoroferrate(3-) system as a model for developing and testing theoretical methods for transition metal complexes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6Fe-3 B1212032 Hexafluoroferrate(3-)

Properties

Molecular Formula

F6Fe-3

Molecular Weight

169.84 g/mol

IUPAC Name

hexafluoroiron(3-)

InChI

InChI=1S/6FH.Fe/h6*1H;/q;;;;;;+3/p-6

InChI Key

CBPSZAVQPJBCPU-UHFFFAOYSA-H

SMILES

F[Fe-3](F)(F)(F)(F)F

Canonical SMILES

F[Fe-3](F)(F)(F)(F)F

Origin of Product

United States

Theoretical Frameworks and Electronic Structure Elucidation of Hexafluoroferrate 3 Complexes

Valence Bond Theory Applications to Hexafluoroferrate(3-) Bonding

Valence Bond Theory (VBT), pioneered by Linus Pauling, describes the formation of coordinate covalent bonds through the hybridization of the central metal ion's atomic orbitals. uomustansiriyah.edu.iq

Hybridization Schemes and Orbital Overlap

In the [FeF₆]³⁻ complex, the iron atom is in a +3 oxidation state, resulting in an electronic configuration of [Ar] 3d⁵. blogspot.comaskfilo.com The six fluoride (B91410) (F⁻) ligands each donate a pair of electrons to form six coordinate covalent bonds with the Fe³⁺ ion. According to VBT, to accommodate these six electron pairs in an octahedral geometry, the central iron ion utilizes one 4s, three 4p, and two 4d orbitals to form six equivalent sp³d² hybrid orbitals. quora.combrainly.inslideshare.netbyjus.com These hybrid orbitals then overlap with the filled orbitals of the fluoride ligands to create the Fe-F bonds. brainly.in This type of complex, where the outer d-orbitals are involved in hybridization, is referred to as an outer orbital or high-spin complex. byjus.comaskfilo.comdoubtnut.com

Limitations in Describing Complex Electronic Behavior

While VBT successfully predicts the octahedral geometry of [FeF₆]³⁻, it has several notable limitations. byjus.comslideshare.netbrainkart.comchemzipper.com A primary drawback is its inability to explain the color of coordination complexes or to provide a quantitative measure of their magnetic properties beyond predicting the number of unpaired electrons. byjus.combrainkart.comchemzipper.com For instance, it cannot explain why [FeF₆]³⁻ is colorless. chemzipper.com Furthermore, VBT does not offer a satisfactory explanation for why certain ligands lead to the formation of high-spin complexes like [FeF₆]³⁻, while others result in low-spin complexes with the same metal ion, such as [Fe(CN)₆]³⁻. brainkart.com The theory also falls short in explaining the relative stabilities of different coordination geometries and the finer details of magnetic moments. slideshare.netchemzipper.com

Crystal Field Theory Analysis of d-Orbital Splitting

Crystal Field Theory (CFT) provides a more detailed model for understanding the electronic structure and properties of transition metal complexes by focusing on the electrostatic interactions between the central metal ion and the surrounding ligands. edtechbooks.org

Octahedral Ligand Field in [FeF₆]³⁻

In an octahedral complex like [FeF₆]³⁻, the six fluoride ligands create an electrostatic field that removes the degeneracy of the five d-orbitals of the central Fe³⁺ ion. blogspot.comlibretexts.org The d-orbitals are split into two distinct energy levels: a lower-energy triplet, designated as t₂g (dxy, dyz, dxz), and a higher-energy doublet, designated as eg (dx²-y², dz²). blogspot.comlibretexts.orggeeksforgeeks.org The energy difference between these two levels is known as the crystal field splitting energy (Δo). libretexts.org

Factors Influencing Crystal Field Splitting Energy (Δo)

The magnitude of Δo is influenced by several factors, including the nature of the ligands, the charge on the central metal ion, and the geometry of the complex. doubtnut.compsiberg.comembibe.comlibretexts.org Ligands are arranged in a spectrochemical series based on their ability to cause d-orbital splitting. embibe.com Fluoride (F⁻) is considered a weak-field ligand, meaning it causes a relatively small Δo. blogspot.comquora.com The oxidation state of the metal ion also plays a crucial role; a higher charge on the metal ion generally leads to a larger Δo. geeksforgeeks.orgembibe.comdacollege.org

Correlation with High-Spin Configuration

For a d⁵ system like Fe³⁺, the electronic configuration is determined by the balance between the crystal field splitting energy (Δo) and the electron pairing energy (P). edtechbooks.org In the case of [FeF₆]³⁻, because F⁻ is a weak-field ligand, the Δo is small and less than the energy required to pair electrons (Δo < P). wikieducator.org Consequently, the electrons will occupy the d-orbitals to maximize the total spin, following Hund's rule. quora.com This results in each of the five d-orbitals being singly occupied, leading to a t₂g³eg² configuration. blogspot.comcuetmock.com This arrangement, with five unpaired electrons, defines the high-spin state of the complex and is responsible for its strong paramagnetism, with a calculated magnetic moment of approximately 5.92 Bohr magnetons. askfilo.com The Crystal Field Stabilization Energy (CFSE) for a high-spin d⁵ octahedral complex is 0. cuetmock.comgauthmath.com

PropertyDescription
Compound Name Hexafluoroferrate(3-)
Chemical Formula [FeF₆]³⁻
Central Metal Ion Fe³⁺
Oxidation State of Metal +3
Electron Configuration of Metal Ion [Ar] 3d⁵
Ligand Fluoride (F⁻)
Ligand Field Strength Weak
Coordination Number 6
Geometry Octahedral
Hybridization (VBT) sp³d² (Outer orbital)
d-orbital Splitting (CFT) t₂g³eg²
Spin State High-spin
Number of Unpaired Electrons 5
Magnetic Property Paramagnetic
Crystal Field Splitting Energy (Δo) Small
Crystal Field Stabilization Energy (CFSE) 0

Ligand Field Theory and Molecular Orbital Theory Approaches

Ligand field theory (LFT) and molecular orbital (MO) theory offer complementary perspectives on the bonding in [FeF₆]³⁻. LFT, an extension of crystal field theory, considers the electrostatic and covalent interactions between the metal d-orbitals and ligand orbitals. MO theory, on the other hand, provides a more complete picture by considering the formation of molecular orbitals from the constituent atomic orbitals of the metal and ligands. britannica.com

In an octahedral [FeF₆]³⁻ complex, the iron atom is in a +3 oxidation state, resulting in a d⁵ electron configuration. blogspot.comaskfilo.com The construction of its MO diagram involves the combination of the metal's 3d, 4s, and 4p orbitals with the symmetry-adapted linear combinations (SALCs) of the fluoride ligands' 2p orbitals. youtube.comyoutube.com

The metal orbitals are classified by their symmetry in an octahedral field: the 4s orbital has a₁g symmetry, the three 4p orbitals have t₁ᵤ symmetry, and the five 3d orbitals split into two sets: e₉ (d₂², dₓ²-y²) and t₂₉ (dxy, dxz, dyz). youtube.comyoutube.com The six fluoride ligands provide σ-donating orbitals (primarily 2pσ) which form SALCs of a₁g, e₉, and t₁ᵤ symmetry. These interact with the corresponding metal orbitals to form six bonding and six antibonding σ molecular orbitals. youtube.comyoutube.com

The five d-electrons of the Fe³⁺ ion occupy the resulting molecular orbitals. The six pairs of electrons from the fluoride ligands fill the six bonding molecular orbitals. youtube.com The five metal d-electrons are then placed in the non-bonding t₂₉ and antibonding e₉* orbitals. britannica.comyoutube.com Due to the weak-field nature of the fluoride ligands, the energy separation between the t₂₉ and e₉* orbitals (Δₒ) is small. britannica.comyoutube.com This leads to a high-spin complex where the electrons remain unpaired, resulting in a t₂₉³e₉² configuration. britannica.comblogspot.com This configuration accounts for the observed strong paramagnetism of the complex, corresponding to five unpaired electrons. britannica.comyoutube.comdoubtnut.com

Table 1: Molecular Orbital Symmetries in [FeF₆]³⁻

Symmetry Label Metal Orbitals Ligand Group Orbitals (σ)
a₁g 4s a₁g
t₁ᵤ 4p t₁ᵤ
e₉ 3d (d₂², dₓ²-y²) e₉

This table is based on the principles of molecular orbital theory for octahedral complexes.

The primary bonding interaction in [FeF₆]³⁻ is the σ-donation from the filled 2p orbitals of the fluoride ligands to the empty s, p, and e₉ orbitals of the Fe³⁺ ion. britannica.comyoutube.com This results in the formation of six Fe-F σ bonds.

In addition to σ bonding, π interactions also play a role. britannica.com The t₂₉ orbitals of the metal (dxy, dxz, dyz) are of the correct symmetry to overlap with the pπ orbitals of the fluoride ligands. huntresearchgroup.org.uk This interaction is crucial in modulating the ligand field splitting energy (Δₒ).

The fluoride ion acts as a π-donor ligand. britannica.comslideshare.net Each fluoride ligand possesses filled p-orbitals that are perpendicular to the Fe-F bond axis. These pπ orbitals can donate electron density to the partially filled t₂₉ orbitals of the iron center. huntresearchgroup.org.ukquora.com This π-donation raises the energy of the t₂₉ orbitals, thereby decreasing the ligand field splitting energy (Δₒ). huntresearchgroup.org.uk This effect contributes to fluoride being a weak-field ligand and explains the high-spin nature of the [FeF₆]³⁻ complex. britannica.comslideshare.net The better the overlap between the fluorine p-orbitals and the metal d-orbitals, the greater the interaction. libretexts.org

A comparison with other hexahalogenoferrates(III) complexes, such as [FeCl₆]³⁻ and [FeBr₆]³⁻, reveals trends in bonding and magnetic properties. As the halide ion becomes larger and less electronegative (from F⁻ to I⁻), its ability to act as a π-donor generally increases, which would be expected to further decrease Δₒ. libretexts.org However, the σ-donor strength also changes down the group. For instance, [FeCl₆]³⁻ is also a high-spin complex. dacollege.org The spectrochemical series, which orders ligands based on their ability to cause d-orbital splitting, places the halides in the order F⁻ > Cl⁻ > Br⁻ > I⁻ for many metal ions, indicating that fluoride produces a larger field splitting than the other halides. libretexts.org This is attributed to a combination of factors including σ-basicity and the effectiveness of π-donation. libretexts.org In contrast, a complex like hexacyanoferrate(III), [Fe(CN)₆]³⁻, features the cyanide ion, which is a strong-field ligand due to its ability to act as a π-acceptor, leading to a low-spin complex with only one unpaired electron. britannica.comdoubtnut.comslideshare.net

Computational Quantum Chemistry Investigations

Modern computational methods, particularly Density Functional Theory (DFT), have become invaluable for studying the electronic structure and properties of transition metal complexes like [FeF₆]³⁻. wikipedia.org

DFT calculations are employed to model the geometric and electronic properties of hexafluoroferrate(3-). wikipedia.org These methods can accurately predict molecular structures and provide insights into electronic transitions. nih.gov For instance, DFT calculations on potassium hexafluoroferrate have been used to determine optimized geometric parameters and electronic properties. DFT can also be used to calculate the energies of molecular orbitals and predict the electronic absorption spectra of the complex, which arise from transitions between these orbitals. nih.gov While DFT is a powerful tool, some functionals have been known to underestimate the ligand field splitting energy (Δₒ) in high-spin d⁵ systems due to challenges in accurately describing electron correlation. Time-dependent DFT (TD-DFT) is a specific application used to investigate electronic transitions and excitations. nih.gov

Table 2: Representative Calculated Properties of [FeF₆]³⁻

Property Value Source of Information
Iron Oxidation State +3 Experimental and Theoretical
d-Electron Count 5 blogspot.comaskfilo.com
Spin State High-spin britannica.comblogspot.com
Unpaired Electrons 5 britannica.comblogspot.com
Calculated Magnetic Moment (spin-only) ~5.92 Bohr Magnetons askfilo.com
Hybridization (Valence Bond Theory) sp³d² byjus.com

This table synthesizes data from multiple sources to provide a summary of the key electronic and structural features of the hexafluoroferrate(3-) ion.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) has become a standard method for calculating the electronic absorption spectra of molecules. nih.gov This method is particularly useful for interpreting UV-vis spectra by predicting the energies and intensities of electronic transitions. nih.gov

TD-DFT has been successfully applied to investigate the electronic transitions in a system where a hexafluoroferrate (FeF₆) complex is formed. researchgate.netresearchgate.net In one study, computationally generated electronic spectra from TD-DFT calculations were validated experimentally by UV-vis spectroscopy, which showed a maximum absorption (λmax) at 455 nm. researchgate.netresearchgate.net Such studies provide deep insights into the nature of electronic transitions, confirming, for example, whether they are ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions. researchgate.netresearchgate.netnih.gov

Semiempirical Molecular Orbital Methods (e.g., SC-MEH-MO, QR-SCMEH-MO)

Before the widespread availability of high-performance computers for DFT and ab initio calculations, semiempirical molecular orbital methods provided valuable insights into the electronic structure of transition metal complexes. These methods use parameters derived from experimental data to simplify calculations.

Computational studies on hexafluoroferrate(3-) have been performed using methods such as the Self-Consistent Modified Extended Hückel (SC-MEH-MO) method and its quasi-relativistic version (QR-SCMEH-MO). acs.orgglobalauthorid.com These calculations were part of a broader investigation of several octahedral fluoride complexes, including hexafluorotitanate(3-), hexafluorochromate(3-), and hexafluoronickelate(4-). acs.org Such methods were instrumental in providing early theoretical descriptions of bonding and electronic properties in these compounds. acs.orgresearchgate.netscilit.com

Advanced Ab Initio Calculations for High-Accuracy Predictions

For the most accurate theoretical predictions, advanced ab initio ("from the beginning") methods are employed. These methods rely on first principles of quantum mechanics without empirical parameters. Density Functional Theory (DFT) is a prominent method in this category, and its accuracy depends on the chosen exchange-correlation functional. researchgate.net Functionals like OLYP, B3LYP, and PBE1PBE have been used to study iron complexes and related systems. up.ac.zanih.gov

In related fluoro-metallate compounds, ab initio approaches have been used to calculate lattice vibration spectra to help interpret experimental Raman scattering data and analyze structural phase transitions. researchgate.net For complex phenomena like spin-crossover, which involves states of different multiplicity, Hartree-Fock (HF) calculations, the most basic level of ab initio theory, and more advanced correlated wavefunction techniques are used to predict spin-state energetics with high accuracy. up.ac.zawhiterose.ac.uk These high-level calculations are essential for a precise understanding of the subtle electronic effects that govern the properties of hexafluoroferrate(3-).

Advanced Synthetic Methodologies and Chemical Reactivity of Hexafluoroferrate 3

Controlled Synthesis Techniques

The synthesis of hexafluoroferrate(3-) complexes can be achieved through various routes, each offering distinct advantages in terms of purity, crystallinity, and scalability. The choice of method depends on the desired cation and the intended application of the final product.

Aqueous and Non-Aqueous Preparative Routes

The preparation of hexafluoroferrate(3-) salts can be performed in both aqueous and non-aqueous media. Aqueous methods are often straightforward but require careful control of pH to prevent the hydrolysis of the Fe³⁺ ion. Non-aqueous methods, including solid-state reactions, are suitable for producing anhydrous salts and avoiding hydrolysis.

In a typical aqueous synthesis, an iron(III) salt is reacted with a fluoride (B91410) source. For instance, trisodium (B8492382) hexafluoroferrate(3-) can be synthesized by reacting ferric chloride with sodium fluoride in an aqueous solution. smolecule.com Similarly, potassium hexafluoroferrate(3-) is prepared by reacting potassium fluoride with iron(III) fluoride in an aqueous medium, with the product isolated via crystallization. For the synthesis of ammonium (B1175870) hexafluoroferrate(III), maintaining a pH below 4 is crucial to prevent the formation of iron(III) hydroxide (B78521).

Solid-state reactions provide a common non-aqueous route. The synthesis of potassium hexafluoroferrate(3-) can be achieved by heating stoichiometric mixtures of potassium fluoride (KF) and iron(III) fluoride (FeF₃) under an inert atmosphere to prevent oxidation. This method requires stringent exclusion of oxygen to avoid the reduction of Fe³⁺. Another non-aqueous approach is electrochemical fluorination, which utilizes a platinum anode and an iron cathode in anhydrous hydrogen fluoride.

Table 1: Comparison of Aqueous and Non-Aqueous Synthesis Routes for Hexafluoroferrate(3-) Salts

Synthesis Route Precursors Solvent/Medium Key Conditions Product Purity/Yield Citations
Aqueous Ferric Chloride (FeCl₃), Sodium Fluoride (NaF) Water Controlled precipitation Not specified smolecule.com
Aqueous Iron(III) Fluoride (FeF₃), Ammonium Fluoride (NH₄F) Water pH < 4, Temp: 60-80°C, controlled humidity 70-85% yield
Solid-State Potassium Fluoride (KF), Iron(III) Fluoride (FeF₃) None (solid-state) Heat at 400-600°C under inert gas 90-95% purity

| Electrochemical | Iron (cathode) | Anhydrous Hydrogen Fluoride (HF) | Platinum anode | Not specified | |

Solvothermal and Hydrothermal Synthesis Strategies

Solvothermal and hydrothermal methods are advanced techniques that employ elevated temperatures and pressures to facilitate reactions in a closed system, often leading to products with high crystallinity. smolecule.com These strategies are particularly valuable for growing single crystals of hexafluoroferrate(3-) salts, which are essential for detailed structural analysis.

Hydrothermal synthesis involves using water as the solvent. This method has been successfully used to prepare crystalline potassium iron fluoride (KFeF₃) from potassium fluoride (KF) and ferric chloride (FeCl₃) in an aqueous hydrofluoric acid solution at 180°C for 24 hours. It is also the preferred route for producing complex salts like diphenylguanidinium hexafluoroferrate(III) hydrate, which is synthesized by heating a mixture of FeF₃, diphenylguanidine hydrochloride, and NH₄F at 180°C for 72 hours.

Solvothermal synthesis, which uses an organic solvent or a mixture of solvents, has been employed to obtain single crystals of compounds such as diethylenetriammonium hexafluoroferrate(III) monohydrate under microwave heating conditions. scispace.com

Table 2: Examples of Hydrothermal/Solvothermal Synthesis of Hexafluoroferrate(3-) Complexes

Method Target Compound Precursors Solvent Temperature & Time Citation
Hydrothermal Diphenylguanidinium hexafluoroferrate(III) hydrate FeF₃, Diphenylguanidine hydrochloride, NH₄F Water 180°C, 72 hours
Hydrothermal Potassium Iron Fluoride (KFeF₃) KF, FeCl₃ 40% aq. HF 180°C, 24 hours

| Solvothermal | Diethylenetriammonium hexafluoroferrate(III) monohydrate | Not specified | Not specified | Microwave heating | scispace.com |

Industrial Production Pathways and Process Optimization

On an industrial scale, the production of hexafluoroferrate(3-) salts is optimized for efficiency, cost-effectiveness, and product purity. The processes often involve direct reactions at elevated temperatures.

For the production of sodium hexafluoroferrate(III), a common industrial method involves reacting sodium fluoride (NaF) and iron(III) fluoride (FeF₃) in a 3:1 stoichiometric ratio. The reaction is carried out in nickel autoclaves at temperatures between 120–150°C to prevent corrosion of the reaction vessel. To obtain submicron powders suitable for electronic applications, techniques like spray drying are used, which can achieve purities greater than 99%.

The industrial synthesis of tripotassium hexafluoroferrate(3-) involves reacting potassium hydroxide with iron(III) oxide in the presence of hydrofluoric acid. This reaction is conducted at elevated temperatures to drive it to completion, followed by evaporation of the solution to obtain the crystalline product.

Reaction Mechanisms and Kinetics

The hexafluoroferrate(3-) anion participates in several important reaction types, primarily oxidation-reduction and ligand substitution reactions. Its reactivity is dictated by the +3 oxidation state of the iron center and the nature of the iron-fluorine bond.

Oxidation-Reduction Pathways Involving Hexafluoroferrate(3-)

The [FeF₆]³⁻ complex acts as a potent oxidizing agent, a property derived from the iron center's ability to be reduced from the +3 to the +2 oxidation state. It can oxidize a variety of organic and inorganic compounds. The mechanism of oxidation typically involves an electron transfer process from the substrate to the hexafluoroferrate(3-) anion. The specific pathways are dependent on the substrate and the reaction conditions.

Conversely, hexafluoroferrate(3-) can be reduced to lower oxidation states of iron when treated with suitable reducing agents. Reagents such as sodium borohydride (B1222165) and hydrazine (B178648) are used for this purpose under controlled conditions.

Table 3: Oxidation-Reduction Reactions of Hexafluoroferrate(3-)

Reaction Type Reactant(s) with [FeF₆]³⁻ Product(s) General Conditions Citation
Oxidation by [FeF₆]³⁻ Various organic and inorganic compounds Oxidized substrate, [FeF₆]⁴⁻ Not specified

| Reduction of [FeF₆]³⁻ | Sodium borohydride, Hydrazine | Reduced iron species | Controlled conditions | |

Ligand Substitution Reactions of the Hexafluoroferrate(3-) Anion

The fluoride ligands in the [FeF₆]³⁻ anion can be replaced by other ligands through substitution reactions. This allows for the synthesis of a wider range of iron(III) complexes. The lability of the fluoride ligands makes the hexafluoroferrate(3-) anion a useful precursor in coordination chemistry. medmuv.com

Ligands such as ammonia (B1221849) or phosphines can displace one or more fluoride ions from the coordination sphere. The extent of substitution and the final product depend on factors like the concentration of the incoming ligand, the solvent, and the reaction temperature. These reactions are fundamental in creating new iron-containing compounds with tailored properties. medmuv.com

Table 4: Ligand Substitution in the Hexafluoroferrate(3-) Anion

Incoming Ligand Example Product Type Significance Citation
Ammonia (NH₃) Ammine-fluoro-iron(III) complexes Synthesis of mixed-ligand complexes
Phosphines (e.g., PR₃) Phosphine-fluoro-iron(III) complexes Modification of electronic/steric properties

Electron Transfer Processes and Their Chemical Implications

The chemical behavior of the hexafluoroferrate(3-) anion, [FeF₆]³⁻, is largely dictated by its electronic structure and its participation in electron transfer processes. The iron center is in the +3 oxidation state, with an electronic configuration of [Ar] 3d⁵. quora.com Due to the presence of fluoride ions (F⁻), which are considered weak-field ligands, the complex adopts a high-spin configuration. quora.comslideshare.net This results in the five 3d electrons remaining unpaired, occupying the t₂g and e_g orbitals as t₂g³e_g². quora.com The presence of these five unpaired electrons gives the complex a significant magnetic moment of approximately 5.92 Bohr magnetons and makes it strongly paramagnetic. libretexts.org

The hexafluoroferrate(3-) ion acts as a potent oxidizing agent, a property that stems from the tendency of the Fe(III) center to be reduced to Fe(II) by accepting an electron. This reduction is a key aspect of its chemical reactivity. The electron transfer processes involving [FeF₆]³⁻ are typically classified as outer-sphere electron transfer reactions. medmuv.comdavuniversity.org In this mechanism, the electron is transferred from a reductant to the [FeF₆]³⁻ complex without the formation of a direct chemical bond or a bridging ligand between the two species. davuniversity.org The efficiency of this transfer is governed by the Franck-Condon principle, which requires that the bond lengths of the complex adjust prior to the electron transfer event. davuniversity.org

The interaction between the iron center and the fluoride ligands can also be described in the context of ligand-to-metal charge transfer (LMCT). medmuv.com This involves the excitation of an electron from a ligand-based orbital to an empty or partially filled metal-based orbital. medmuv.com Molecular orbital (MO) theory provides a more detailed picture, showing that fluoride acts as a π-donor ligand. slideshare.net The metal's 3d, 4s, and 4p orbitals combine with the ligand group orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. youtube.com In this high-spin octahedral complex, the five d-electrons of Fe(III) occupy the non-bonding t₂g and anti-bonding e_g* orbitals, which facilitates its role in electron transfer reactions. youtube.com

Kinetic Studies of Hexafluoroferrate(3-) Reactivity in Solution and Solid State

Kinetic studies provide insight into the rates and mechanisms of reactions involving the hexafluoroferrate(3-) ion. The kinetics of electron transfer reactions for hexaferrate complexes are often rapid, a characteristic of outer-sphere mechanisms where significant bond breaking and formation are not required. medmuv.com The rate of these reactions is influenced by the reorganization energy of the complex, which includes changes to the iron-fluorine bond lengths upon change in oxidation state, and the degree of orbital overlap between the reactants. davuniversity.org For high-spin d⁵ systems like [FeF₆]³⁻, electron transfer often involves the t₂g orbitals, which are non-bonding in a purely sigma-bonding model. davuniversity.orgyoutube.com This typically results in smaller changes in bond lengths and, consequently, faster electron transfer rates compared to systems where electrons are transferred from the more strongly anti-bonding e_g orbitals. davuniversity.org

In solution, the hexafluoroferrate(3-) ion is susceptible to hydrolysis, particularly in acidic conditions. Kinetic models have been used to study this process, where the complex hydrolyzes to form iron(III) hydroxide (Fe(OH)₃) and hydrofluoric acid (HF). The rate of this hydrolysis is correlated with the hydrogen ion concentration.

The thermal decomposition of hexafluoroferrate(3-) salts has also been a subject of kinetic investigation. For instance, studies on the thermal decomposition of ammonium hexafluoroferrate(III), (NH₄)₃[FeF₆], reveal that it undergoes phase transitions at specific temperatures, with associated entropy changes linked to orientational disorder in the crystal lattice. The ultimate decomposition products in the solid state are ferrous fluoride (FeF₂) and ferric fluoride (FeF₃). wikipedia.orgacs.org

Formation of Related and Derivative Hexafluoroferrate(3-) Compounds

The synthesis of hexafluoroferrate(3-) salts can be achieved with a variety of counterions, primarily alkali metals and ammonium. The choice of cation influences the resulting salt's stability, solubility, and crystalline structure. Synthetic methods include aqueous precipitation, solid-state reactions, and hydrothermal techniques.

Sodium Hexafluoroferrate(III) (Na₃[FeF₆]): A common laboratory method involves the direct reaction of ferric chloride (FeCl₃) with sodium fluoride (NaF) in an aqueous solution, leading to the precipitation of the product. smolecule.com For industrial-scale production, a solid-state reaction between sodium fluoride and ferric fluoride (FeF₃) at a 3:1 stoichiometric ratio is employed, with temperatures ranging from 120–150°C in nickel autoclaves to prevent corrosion.

Potassium Hexafluoroferrate(III) (K₃[FeF₆]): This salt can be synthesized by reacting potassium fluoride (KF) with iron(III) fluoride (FeF₃) in an aqueous solution, with the product isolated via crystallization. An alternative industrial route involves the reaction of potassium hydroxide (KOH) and iron(III) oxide (Fe₂O₃) in the presence of hydrofluoric acid at elevated temperatures.

Ammonium Hexafluoroferrate(III) ((NH₄)₃[FeF₆]): This compound is typically prepared by reacting ammonium fluoride (NH₄F) with either ferric fluoride trihydrate or iron(III) chloride in an aqueous solution. wikipedia.orgontosight.ai To optimize the reaction and prevent the hydrolysis of the Fe³⁺ ion, conditions are controlled to maintain a pH below 4 and a temperature between 60–80°C. The use of excess ammonium fluoride helps suppress the formation of byproducts like iron(III) hydroxide.

Table 1: Synthesis Methods for Hexafluoroferrate(3-) Salts

Compound NameFormulaSynthesis MethodReactantsKey ConditionsCitation(s)
Sodium Hexafluoroferrate(III)Na₃[FeF₆]Aqueous PrecipitationFerric Chloride, Sodium FluorideAqueous solution smolecule.com
Solid-State ReactionSodium Fluoride, Ferric Fluoride120–150°C, Nickel autoclave
Potassium Hexafluoroferrate(III)K₃[FeF₆]Aqueous CrystallizationPotassium Fluoride, Iron(III) FluorideAqueous medium
High-Temperature ReactionPotassium Hydroxide, Iron(III) Oxide, Hydrofluoric AcidElevated temperatures
Ammonium Hexafluoroferrate(III)(NH₄)₃[FeF₆]Aqueous CrystallizationAmmonium Fluoride, Ferric Fluoride TrihydrateAqueous solution wikipedia.org
Controlled PrecipitationAmmonium Fluoride, Iron(III) ChloridepH < 4, 60–80°C

Potassium Hexafluoroferrate(III) (K₃[FeF₆]): This salt crystallizes in a cubic perovskite-like structure belonging to the Fm-3m space group. The iron center has perfect octahedral coordination with six fluoride ligands. The structure features two distinct potassium ion sites: one where a K⁺ ion is coordinated to twelve fluoride atoms in a cuboctahedral arrangement, and another where a K⁺ ion is bonded to six fluoride atoms in an octahedral geometry. In contrast, the related elpasolite-type compound K₂NaFeF₆ also crystallizes in a cubic system, but other alkali metal salts like Na₃CoF₆ and Li₃CoF₆ (analogous to the iron compounds) exhibit increasing distortion from a perfect cubic lattice. researchgate.net

Ammonium Hexafluoroferrate(III) ((NH₄)₃[FeF₆]): This compound is isomorphous with analogous hexafluorometallate compounds of aluminum, vanadium, and chromium, crystallizing in a cubic lattice. wikipedia.org A key feature of the ammonium salt is the presence of orientational disorder in the lattice, which leads to a phase transition at 267 K.

Crystallization conditions are critical for obtaining pure, well-defined crystalline phases. For instance, maintaining a low pH is crucial during the crystallization of (NH₄)₃[FeF₆] to prevent hydrolysis. The purity of the final product is highly dependent on using correct stoichiometric ratios and rigorously excluding moisture, as the [FeF₆]³⁻ anion is prone to hydrolysis.

Table 2: Crystallographic Data for Tripotassium Hexafluoroferrate(3-)

ParameterValueDescriptionCitation(s)
Crystal SystemCubicThe unit cell has sides of equal length and 90° angles.
Space GroupFm-3mA high-symmetry space group common for perovskite structures.
Fe-F Bond Length1.96 ÅThe distance between the central iron atom and each fluoride ligand.
K-F Bond Length (Site 1)3.17 ÅDistance in the 12-coordinate cuboctahedral K⁺ site.
K-F Bond Length (Site 2)2.51 ÅDistance in the 6-coordinate octahedral K⁺ site.
Fe-F-K Bond AnglesNot specifiedDescribes the connectivity of the polyhedra.
Tilt AnglesIndicates perfect alignment of corner-sharing octahedra.

Spectroscopic and Structural Characterization of Hexafluoroferrate 3 Systems

X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary and indispensable tool for determining the atomic and molecular structure of crystalline materials containing the hexafluoroferrate(3-) anion. It provides fundamental information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SCXRD) offers the most precise method for determining the three-dimensional structure of hexafluoroferrate(3-) compounds. This technique allows for the unambiguous determination of the coordination geometry of the [FeF₆]³⁻ anion, which is typically a slightly distorted octahedron. csic.es

For instance, a single-crystal study of a hydrated diphenylguanidinium hexafluoroferrate(III) salt revealed that the FeF₆³⁻ octahedra exhibit minimal distortion, with an iron-fluorine (Fe–F) bond length of approximately 1.89 Å. In another complex, (H₂Piper)₄[(FeF₆)₂FeF₅(H₂O)(H₂O)₄], the [FeF₆]³⁻ octahedron was also identified as a key structural component. csic.es A detailed single-crystal structure determination of a potassium hexafluoroferrate(3-) compound identified a monoclinic unit cell belonging to the C2/c space group. geologie.ac.at

Table 1: Selected Crystallographic Data for a Hexafluoroferrate(3-) Compound

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a 36.348(7) Å
b 15.603(3) Å
c 29.349(6) Å
β 116.69(3)°
Volume 14871(5) ų

Data derived from a single-crystal study of K₃FeF₆. geologie.ac.at

Powder X-ray diffraction (PXRD) is crucial for identifying the crystalline phases present in a bulk sample of a hexafluoroferrate(3-) salt. It is a powerful tool for routine characterization and for studying materials that cannot be grown as large single crystals.

The technique is particularly useful for analyzing structural disorder, which can arise from counterions or solvent molecules within the crystal lattice. Rietveld refinement of powder diffraction data is a common method used to refine the crystal structure and distinguish between the primary hexafluoroferrate(3-) phase and any secondary phases or impurities that may be present. researchgate.net

Experimental crystallographic data from XRD studies are often correlated with theoretical models to gain deeper insight into the electronic and structural properties of hexafluoroferrate(3-) systems. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate and predict structural parameters. science.gov

These theoretical approaches can be used to:

Validate Experimental Structures: By comparing calculated bond lengths and angles with those determined by XRD, the accuracy of the experimental structure refinement can be confirmed.

Understand Distortions: Theoretical models help in understanding the origins of distortions in the [FeF₆]³⁻ octahedra, attributing them to factors like Jahn-Teller effects (though not expected for high-spin d⁵), crystal packing forces, or hydrogen bonding.

Predict Properties: Ab initio calculations can predict the lattice vibration spectra, which aids in the interpretation of experimental vibrational spectroscopy data.

Resonance Spectroscopies

Resonance spectroscopies are powerful techniques for probing the electronic and magnetic environments of specific nuclei and unpaired electrons within a chemical system. In the context of hexafluoroferrate(3-), an iron(III) complex with a d5 electronic configuration, Mössbauer and Electron Spin Resonance (ESR) spectroscopies provide detailed insights into the iron center's oxidation state, coordination geometry, and dynamic behavior.

Mössbauer spectroscopy is a highly sensitive technique that measures the resonant absorption of gamma rays by specific nuclei, providing information about the local chemical environment of the absorbing atom. wikipedia.org For hexafluoroferrate(3-), 57Fe Mössbauer spectroscopy is particularly informative, offering precise data on the iron center through the analysis of hyperfine interactions—the subtle interactions between the nucleus and its surrounding electrons. caltech.edulibretexts.org

Two key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). acs.org The isomer shift arises from the difference in the s-electron density at the nucleus between the source and the absorber, and its value is indicative of the oxidation and spin state of the iron atom. acs.orgasianpubs.org The hexafluoroferrate(3-) ion contains a high-spin Fe(III) center. High-spin iron(III) complexes typically exhibit isomer shifts in the range of +0.4 to +0.9 mm/s. asianpubs.org This is because the 3d5 configuration results in a specific shielding of the s-electrons, which is reflected in the isomer shift value. asianpubs.org

Quadrupole splitting occurs when the nucleus, which has a non-spherical charge distribution (for 57Fe, this is true in its excited state), interacts with an asymmetric local electric field gradient (EFG). illinois.edu In the case of the hexafluoroferrate(3-) anion, which has a symmetric octahedral geometry (Oh), the d5 high-spin configuration (t2g3 eg2) results in a spherically symmetric charge distribution. Consequently, a zero or very small quadrupole splitting is expected, as there is no significant EFG at the nucleus. illinois.edu The presence of a significant quadrupole splitting would suggest a distortion from perfect octahedral symmetry.

Typical Mössbauer Parameters for High-Spin Iron(III)

ParameterTypical Range (mm/s)Information Provided
Isomer Shift (δ)+0.4 to +0.9Confirms Fe(III) oxidation state and high-spin configuration. asianpubs.orgnih.gov
Quadrupole Splitting (ΔEQ)~0 to smallIndicates the symmetry of the electronic and ligand environment; a small value confirms a highly symmetric (e.g., octahedral) field. illinois.edu

Magnetic hyperfine splitting, also known as the nuclear Zeeman effect, arises from the interaction of the nuclear spin with a magnetic field at the nucleus. wikipedia.org In paramagnetic materials like hexafluoroferrate(3-), this magnetic field is generated internally by the atom's own unpaired electrons. The high-spin d5 configuration of Fe(III) results in five unpaired electrons, creating a substantial local magnetic field.

However, the manifestation of this magnetic splitting in the Mössbauer spectrum is critically dependent on the rate of paramagnetic spin fluctuations (also called spin relaxation). aps.org The magnetic moments of the unpaired electrons are not static; they fluctuate rapidly. aps.org

Fast Relaxation: If the electron spin relaxation is fast compared to the Mössbauer measurement timescale, the magnetic field at the nucleus averages to zero. In this scenario, no magnetic splitting is observed, and the spectrum consists only of a single line or a quadrupole doublet. aps.org This is often the case for hexafluoroferrate(3-) salts at higher temperatures.

Slow Relaxation: If the spin relaxation is slow, the nucleus experiences a quasi-static magnetic field, leading to a complex spectrum with multiple lines (typically a sextet for 57Fe). nih.gov This condition can sometimes be achieved at very low temperatures, where thermal fluctuations are minimized.

The rate of these fluctuations can be influenced by spin-spin interactions between neighboring paramagnetic ions. Therefore, the appearance of the Mössbauer spectrum can be dependent on the concentration of the hexafluoroferrate(3-) ions in the sample. aps.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons between different spin states in the presence of a magnetic field. It is exclusively applicable to paramagnetic species and is thus an ideal tool for studying the hexafluoroferrate(3-) ion. researchgate.net

The ESR spectra of Fe(III) complexes in solution are significantly influenced by the dynamics of the molecule and its interaction with the solvent, which drive electronic relaxation. researchgate.net For hexafluoroferrate(3-) in aqueous solution, the ESR linewidths are primarily governed by relaxation mechanisms that modulate the electronic environment of the Fe(III) center.

Studies have shown that the primary relaxation mechanism involves the modulation of the zero-field splitting (ZFS). acs.org The ZFS is the splitting of the electronic spin states that exists even in the absence of an external magnetic field, arising from the local crystal field. In solution, the random tumbling (Brownian motion) of the [FeF6]3- ion and collisions with solvent molecules cause this local field, and thus the ZFS, to fluctuate rapidly. These fluctuations act as a pathway for the electron spin to exchange energy with its surroundings (the "lattice"), leading to relaxation and broadening of the ESR signal. acs.org Therefore, analysis of the ESR lineshapes at different temperatures and viscosities can provide quantitative information about these dynamic processes.

ESR spectroscopy is a sensitive probe of the local symmetry and coordination environment of a paramagnetic ion. This makes it a valuable tool for studying structural phase transitions in solids, including order-disorder transitions. nih.gov An order-disorder transition is a type of phase change where the arrangement of atoms or ions in a crystal lattice changes from a more ordered to a more disordered state as temperature increases. nih.gov

In a solid salt containing the hexafluoroferrate(3-) anion, such as K3FeF6, the [FeF6]3- octahedra might undergo a transition from a state where they are all aligned in a specific, ordered manner to a state where their orientations are disordered. nih.govarxiv.org

Because ESR spectral parameters like the g-factor and hyperfine couplings are highly sensitive to the local environment, such a transition would manifest as a distinct change in the ESR spectrum. For example, the spectrum of the ordered, low-temperature phase might show sharp lines characteristic of a single, well-defined environment. As the material is heated through the transition temperature, the onset of disorder would lead to a distribution of local environments, which could cause significant broadening of the ESR lines or the appearance of a new signal corresponding to the disordered, high-temperature phase. aps.org By monitoring these spectral changes as a function of temperature, ESR can be used to identify the transition temperature and characterize the nature of the dynamic and structural changes occurring during the order-disorder process.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful, non-destructive technique for investigating the local environment of fluorine atoms in solid materials. nih.gov It provides valuable insights into the structure, dynamics, and purity of fluorine-containing compounds like hexafluoroferrate(3-) salts. nih.gov The high sensitivity of the ¹⁹F nucleus makes it an excellent probe for such studies. researchgate.net

Probing Fluorine Mobility and Lattice Dynamics

Temperature-dependent ¹⁹F NMR studies can reveal phase transitions in the solid state. Changes in the NMR spectrum, such as the narrowing of spectral lines, often indicate the onset of increased ionic motion. This information is crucial for understanding the relationship between the structure and properties of these materials.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for probing the electronic transitions within the d-orbitals of the central iron(III) ion in the [FeF₆]³⁻ complex. libretexts.org The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The resulting spectrum provides information about the electronic structure of the complex.

In the case of hexafluoroferrate(3-), an octahedral high-spin d⁵ complex, the d-d electronic transitions are spin-forbidden. quora.comquora.com This is because a d-electron transition would involve a change in the spin state, which violates the spin selection rule (ΔS=0). quora.com Consequently, the [FeF₆]³⁻ ion is nearly colorless, exhibiting only very weak absorption bands in the visible region. quora.comgauthmath.comstudy.com

Experimental Validation of Computationally Generated Spectra

Advancements in computational chemistry allow for the theoretical prediction of UV-Visible spectra using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov These computational approaches can calculate the energies and intensities of electronic transitions. mdpi.com

Comparing experimentally measured UV-Visible spectra with these computationally generated spectra serves as a powerful validation tool. researchgate.netchemrxiv.orgrsc.org Agreement between the experimental and theoretical data confirms the accuracy of the computational model and provides a more detailed understanding of the electronic structure and transitions within the hexafluoroferrate(3-) ion. nih.gov Discrepancies, on the other hand, can highlight the need for refinement of the theoretical models.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of hexafluoroferrate(3-) compounds.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. biointerfaceresearch.com It is used to determine the thermal stability and decomposition pathways of hexafluoroferrate(3-) salts. acs.orgaristonpubs.com When a hexafluoroferrate(3-) compound is heated, it may decompose, releasing volatile products and resulting in a mass loss that is recorded by the TGA instrument. researchgate.netiaea.org

The TGA curve provides information about the temperatures at which decomposition events occur and the stoichiometry of the decomposition reactions. For example, the thermal decomposition of ammonium (B1175870) hexafluoroferrate(III), (NH₄)₃[FeF₆], has been studied to understand its breakdown into iron fluorides and other products. acs.org

Below is a hypothetical data table illustrating the kind of information that can be obtained from a TGA experiment on a generic hexafluoroferrate(3-) salt.

Hypothetical TGA Data for a Hexafluoroferrate(3-) Compound
Decomposition StepTemperature Range (°C)Mass Loss (%)Probable Lost Species
1150 - 25015.2H₂O (if hydrated)
2300 - 45034.5Decomposition of cation/anion
3> 50020.3Further decomposition to metal oxide/fluoride (B91410)

Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. osti.govmdpi.com DSC is used to study thermal transitions such as phase transitions, melting, and crystallization. nih.govresearchgate.net

For hexafluoroferrate(3-) compounds, DSC can detect endothermic or exothermic peaks corresponding to solid-state phase transitions. The temperature at which the peak occurs indicates the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) associated with the transition. researchgate.net This thermodynamic data is crucial for understanding the energetics of structural changes in the crystal lattice. aps.org

A representative DSC data table for a hypothetical hexafluoroferrate(3-) salt is shown below.

Hypothetical DSC Data for a Hexafluoroferrate(3-) Compound
TransitionPeak Temperature (°C)Enthalpy Change (ΔH) (J/g)Type of Transition
Phase Transition 1125.545.8Endothermic
Phase Transition 2280.1-22.3Exothermic
Melting750.0150.2Endothermic

X-ray Thermodiffraction for In-situ Structural Changes

X-ray thermodiffraction is a powerful analytical technique used to study the structural changes of crystalline materials in real-time as a function of temperature. This method provides valuable insights into phase transitions, thermal decomposition pathways, and changes in crystallographic parameters. In the context of hexafluoroferrate(3-) systems, particularly ammonium hexafluoroferrate(III), ((NH₄)₃FeF₆), in-situ X-ray thermodiffraction reveals a series of temperature-dependent structural transformations.

At ambient temperature, ammonium hexafluoroferrate(III) adopts a cubic crystal structure. However, upon heating, it undergoes a multi-step thermal decomposition. The initial stage of this decomposition involves the loss of ammonium fluoride (NH₄F), leading to the formation of ammonium tetrafluoroferrate(III) (NH₄FeF₄). Further heating results in the subsequent decomposition to iron fluorides.

Studies employing variable temperature X-ray powder diffraction have elucidated the phase transitions and decomposition sequence of (NH₄)₃FeF₆. At room temperature, it exists in a face-centered cubic lattice. As the temperature is increased, a transition to intermediate phases occurs before the final decomposition products are formed.

The primary decomposition step, the transformation of (NH₄)₃FeF₆ to NH₄FeF₄, is a key event observed through in-situ X-ray diffraction. This transformation is marked by a clear change in the diffraction pattern, indicating the formation of a new crystalline phase. The temperature at which this decomposition begins has been identified through thermal analysis techniques, complementing the structural data from XRD.

The following tables summarize the key structural information and the observed thermal events for ammonium hexafluoroferrate(III) and its primary decomposition product.

Table 1: Crystal Structure Data of Ammonium Hexafluoroferrate(III) at Ambient Temperature

Compound NameFormulaCrystal SystemSpace GroupLattice Parameter (a)
Ammonium Hexafluoroferrate(III)(NH₄)₃FeF₆CubicFm3m9.14 Å

Table 2: Key Thermal Events for the Decomposition of (NH₄)₃FeF₆

Temperature (°C)EventProduct(s)
~259Onset of decompositionNH₄FeF₄
~327Further decomposition(NH₄)₀.₁₈FeF₃
~400Final decompositionFeF₃ with minor FeF₂

Detailed Research Findings

Research has shown that the thermal decomposition of (NH₄)₃FeF₆ is a complex process. The initial decomposition to NH₄FeF₄ involves the breaking of ionic bonds and the release of gaseous NH₃ and HF, which recombine to form NH₄F. This process is readily monitored by in-situ X-ray thermodiffraction, where the characteristic peaks of the parent compound diminish and the peaks corresponding to NH₄FeF₄ emerge and grow in intensity.

While detailed in-situ X-ray thermodiffraction studies providing a continuous evolution of lattice parameters with temperature for (NH₄)₃FeF₆ are not widely available in the public domain, the discrete structural data before and after the primary decomposition step confirm the transformation pathway. The intermediate, NH₄FeF₄, possesses a distinct crystal structure from the parent (NH₄)₃FeF₆.

Furthermore, studies on related ammonium hexafluorometallate compounds indicate that they often exhibit complex low-temperature phase transitions involving orientational disorder of the ammonium ions, which can influence the thermal decomposition behavior at higher temperatures. For (NH₄)₃FeF₆, a phase transition from the room-temperature cubic phase to a lower symmetry tetragonal or triclinic phase has been observed at cryogenic temperatures. This highlights the intricate relationship between crystal structure and temperature for this class of compounds.

The final decomposition products, primarily iron(III) fluoride (FeF₃) with some iron(II) fluoride (FeF₂), indicate that a partial reduction of the Fe(III) center occurs during the decomposition process. The presence of these final phases is confirmed by X-ray diffraction analysis of the residue after heating to sufficiently high temperatures.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Tailored Hexafluoroferrate(3-) Derivatives

Future research will increasingly focus on the rational design and synthesis of hexafluoroferrate(3-) derivatives where one or more fluoride (B91410) ligands are replaced by other functional groups. This approach allows for the fine-tuning of the complex's electronic, magnetic, and reactive properties.

Mixed-Ligand Complexes: A primary direction is the synthesis of mixed-ligand Fe(III) complexes. By systematically substituting fluoride ions with various organic ligands (e.g., Schiff bases, bipyridines, carboxylates), researchers can create a library of derivatives with precisely controlled characteristics. This strategy has been successfully employed for other trivalent metal ions, yielding complexes with enhanced biological activity or catalytic performance. For instance, the reaction of a metal salt with a primary ligand, such as a furfural-type imine, and a co-ligand like 2,2′-bipyridine, provides a versatile route to new materials nih.gov. The selection of ligands is crucial as their structure and the nature of the metal ion act as the building blocks that define the final properties and geometry of the complex nih.gov.

Framework and Layered Structures: Another promising avenue is the use of hexafluoroferrate(3-) units as building blocks for extended structures like metal-organic frameworks (MOFs) or layered hybrid materials. Hydrothermal or solvothermal synthesis methods, which have been used to create open-framework iron fluoride phosphates nih.gov and layered iron fluorides templated by organic molecules like piperazine (B1678402) mdpi.com, can be adapted for this purpose. These synthetic strategies can produce materials with porous architectures and potentially novel magnetic or electronic properties arising from the ordered arrangement of the hexafluoroferrate(3-) centers nih.govmdpi.com.

The table below outlines potential synthetic strategies and their expected outcomes for creating tailored hexafluoroferrate(3-) derivatives.

Synthetic StrategyLigand/Template ExamplesPotential DerivativeDesired Property/Application
Ligand SubstitutionSchiff Bases, 2,2'-Bipyridine, Anthranilic Acid[FeF₅(L)]²⁻, [FeF₄(L)₂]⁻Catalysis, Antimicrobial Agents
Framework AssemblyTerephthalic Acid, Aminoterephthalic AcidFe-MOFs with [FeF₆]³⁻ nodesGas Sorption, Selective Separation
Templated SynthesisPiperazine, Ethylene GlycolLayered Hybrid Iron FluoridesAnisotropic Magnetic Materials

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

Understanding the formation and reactivity of hexafluoroferrate(3-) and its derivatives requires moving beyond static characterization to real-time observation of reaction dynamics. Operando spectroscopy, which involves analyzing a material while it is functioning under actual reaction conditions, is a key emerging paradigm uu.nlresearchgate.net.

Multi-Technique Operando Setups: The future lies in combining multiple spectroscopic techniques into a single experimental setup to gain a more complete picture of a reaction mechanism uu.nl. For example, a reaction involving hexafluoroferrate(3-) could be monitored simultaneously with:

UV-Vis Spectroscopy: To track changes in the electronic state of the iron center, such as the formation of reaction intermediates acs.org.

Raman Spectroscopy: To observe vibrational modes of the Fe-F bonds and ligands, providing structural information about the species involved in the catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, to identify fluorine-containing products and intermediates and to probe the local environment of the fluoride ligands acs.org.

Such combined approaches, often coupled with mass spectrometry to analyze gaseous products, can correlate structural changes in the catalyst with its activity in real-time, providing unprecedented mechanistic detail ethz.chtue.nl. For instance, electronic absorption spectroscopy has been successfully used to monitor the formation of a high-valent iron-fluoride chromophore during an oxidative fluorination reaction, allowing researchers to identify the active oxidant acs.org.

The table below summarizes advanced spectroscopic probes and the specific insights they can provide for hexafluoroferrate(3-) research.

Spectroscopic TechniqueType of InformationResearch Application Example
Operando UV-VisElectronic transitions, formation of intermediatesMonitoring the generation of Fe(IV) species during catalytic oxidation.
Operando RamanVibrational modes, bond formation/breakingObserving ligand exchange dynamics on the iron center in real-time.
Operando ¹⁹F NMRChemical environment of fluorine, product identificationTracking the conversion of [FeF₆]³⁻ into organofluorine products.
Operando X-ray Absorption (EXAFS/XANES)Oxidation state, coordination environment of ironElucidating the structural changes in a hexafluoroferrate(3-)-based material during a redox reaction.

Integration of Machine Learning and AI in Hexafluoroferrate(3-) Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize materials discovery and chemical research by dramatically accelerating the design-build-test cycle rsc.orgnih.gov. Instead of relying solely on trial-and-error experimentation, researchers can use computational models to predict the properties of hypothetical compounds and identify the most promising candidates for synthesis.

Predictive Modeling: ML models can be trained on existing datasets of iron complexes to predict the properties of new, unsynthesized hexafluoroferrate(3-) derivatives. By inputting features that describe the molecular structure (e.g., ligand type, coordination geometry), these models can forecast outcomes such as magnetic susceptibility, redox potential, and catalytic activity mpie.de. This approach allows for the rapid virtual screening of thousands of potential derivatives, saving significant time and resources rsc.org.

The integration of AI and ML in this field can be conceptualized in the following stages:

AI/ML Application StageDescriptionExample in Hexafluoroferrate(3-) Research
Data Consolidation Aggregating experimental and computational data on iron-fluoride compounds into a structured database.Creating a database of known hexafluoroferrate(3-) derivatives with their measured magnetic moments and redox potentials.
Property Prediction Training ML models (e.g., neural networks, random forests) to correlate structural features with material properties.Predicting the band gap of a novel hexafluoroferrate(3-)-based MOF based on its organic linker.
Inverse Design Using generative models to propose new structures that possess a desired set of target properties.An AI model designs a new mixed-ligand complex with a specific magnetic anisotropy for use in data storage.
Automated Synthesis Integrating AI with robotic platforms to automatically synthesize and test the most promising predicted compounds.An automated system synthesizes a series of photocatalysts and identifies the optimal composition.

Development of Multi-Functional Materials based on Hexafluoroferrate(3-) Frameworks

A major future direction is the incorporation of the hexafluoroferrate(3-) ion into extended solid-state frameworks to create multi-functional materials that leverage the ion's intrinsic properties. The high-spin d⁵ electronic configuration of Fe³⁺ in [FeF₆]³⁻ results in a strong paramagnetic response, making it an excellent building block for magnetic materials doubtnut.com.

Magnetic Materials: By linking hexafluoroferrate(3-) units with appropriate organic linkers or inorganic spacers, it is possible to create materials with long-range magnetic ordering, such as antiferromagnets or ferromagnets. The synthesis of open-framework iron fluoride phosphates has already demonstrated the creation of materials with diverse magnetic behaviors, including spin chains and geometrically frustrated systems, based on the specific arrangement of the iron centers nih.gov.

Porous and Catalytic Materials: Incorporating hexafluoroferrate(3-) into Metal-Organic Frameworks (MOFs) could yield highly porous materials with applications in gas storage and separation rsc.orgnih.gov. The Fe³⁺ centers can act as Lewis acid sites, potentially enabling catalytic applications. Furthermore, Fe-based MOFs have shown significant promise as photocatalysts for degrading pollutants or for CO₂ reduction semanticscholar.org. The strong electronegativity of the fluorine ligands in the hexafluoroferrate(3-) unit could modulate the electronic structure of the framework, potentially enhancing its photocatalytic efficiency under visible or even near-infrared light semanticscholar.orgresearchgate.net.

Multifunctional Hybrids: The ultimate goal is to combine multiple functionalities in a single material. For example, a porous MOF built from hexafluoroferrate(3-) could simultaneously exhibit magnetic ordering, selective gas adsorption, and photocatalytic activity. Such materials could be used in applications like magnetically recoverable catalysts or sensors where a change in the magnetic state signals the adsorption of a specific molecule. The development of two-dimensional conductive MOFs suggests that with judicious selection of linkers, hexafluoroferrate(3-)-based frameworks could also be designed with tailored electronic properties for sensing or electronic devices rsc.org.

The table below lists potential functionalities and applications for materials derived from hexafluoroferrate(3-) frameworks.

Material TypeKey FeaturePotential FunctionalityExample Application
Open-Framework Iron FluorideOrdered Fe³⁺ spin centersAntiferromagnetism, Spin frustrationSpintronics, Data Storage
Hexafluoroferrate(3-)-based MOFHigh porosity, Lewis acid sitesSelective gas adsorption, Heterogeneous catalysisCarbon capture, Fine chemical synthesis
Hybrid Layered Material2D structural anisotropyAnisotropic magnetism, IntercalationMagnetic sensors, Battery materials
Composite PhotocatalystSemiconductor propertiesPhotocatalytic degradation of pollutantsWastewater treatment, Air purification

Q & A

Q. What are the standard synthetic routes for preparing hexafluoroferrate(3-) complexes, and how do reaction conditions influence product purity?

Hexafluoroferrate(3-) salts like Na₃[FeF₆] are typically synthesized via hydrothermal or solid-state reactions. For example, ammonium hexafluoroferrate(III) is prepared by reacting FeF₃ with NH₄F under controlled humidity to prevent hydrolysis. Thermal decomposition studies of (NH₄)₃[FeF₆] reveal phase transitions at 267 K, with entropy changes (24.8 J·K⁻¹·mol⁻¹) linked to orientational disorder in the lattice . Purity is highly dependent on stoichiometric ratios and exclusion of moisture, as FeF₆³⁻ is prone to hydrolysis in acidic conditions .

Q. How is the crystal structure of hexafluoroferrate(3-) compounds determined, and what are common crystallographic challenges?

Single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are primary methods. For example, hydrated diphenylguanidinium hexafluoroferrate(III) crystallizes in the R3c space group, with FeF₆³⁻ octahedra showing minimal distortion (Fe–F bond length ~1.89 Å). Challenges include resolving disorder in counterions (e.g., water molecules in hydrated forms) and distinguishing secondary phases like FeF₃·3H₂O via Rietveld refinement .

Advanced Research Questions

Q. How can ligand field theory and Tanabe-Sugano diagrams explain the electronic transitions in FeF₆³⁻?

FeF₆³⁻ (Fe³+, d⁵ configuration) exhibits a high-spin state due to weak field strength of F⁻ ligands. Tanabe-Sugano diagrams for d⁵ systems predict spin-allowed transitions (e.g., ⁶A₁g → ⁴T₁g) in the visible range. However, experimental UV-Vis spectra often show weak absorption bands due to Laporte-forbidden d-d transitions, necessitating complementary techniques like Mössbauer spectroscopy to probe oxidation states and ligand symmetry .

Q. What methodological approaches resolve contradictions in thermodynamic data for FeF₆³⁻ salts?

Discrepancies in entropy values (e.g., experimental vs. theoretical entropy for (NH₄)₃[FeF₆]) arise from assumptions about ion disorder. Landau theory and Raman spectroscopy can model phase transitions, while adiabatic calorimetry provides precise ΔH and ΔS measurements. For instance, the 24.8 J·K⁻¹·mol⁻¹ entropy change in (NH₄)₃[FeF₆] aligns with a model assuming 16 microstates from ammonium and FeF₆³⁻ reorientations .

Q. How do FeF₆³⁻ complexes perform as MRI contrast agents, and what stability challenges exist?

FeF₆³⁻’s high symmetry prolongs electron spin relaxation times, enhancing proton relaxation efficiency in MRI. However, in vivo dissociation risks releasing toxic Fe³+. Stability studies using cyclic voltammetry and speciation modeling under physiological pH (e.g., simulating gastric fluid) are critical. Hydrated forms like [DPG]₃[FeF₆]·3.5H₂O show promise due to shelf stability and low dissociation rates .

Methodological Guidance

Q. What spectroscopic and magnetic techniques are optimal for characterizing FeF₆³⁻ complexes?

  • Mössbauer Spectroscopy : Quantifies Fe³+ oxidation state and detects quadrupole splitting in distorted octahedra .
  • Magnetic Susceptibility : Confirms paramagnetic behavior (μeff ~5.9 BM for high-spin d⁵) and detects antiferromagnetic ordering at low temperatures .
  • Raman Spectroscopy : Identifies symmetric F⁻ stretching modes (e.g., ν₁(A₁g) ~550 cm⁻¹) and phase-dependent splitting .

Q. How to design experiments analyzing FeF₆³⁻ hydrolysis kinetics in aqueous systems?

Use pH-stat titrations to monitor F⁻ release under varying pH (2–7). Kinetic models (e.g., first-order decay) correlate hydrolysis rates with [H⁺]. For example, FeF₆³⁻ hydrolyzes to Fe(OH)₃ and HF in acidic media, requiring ion-selective electrodes to track [F⁻] .

Data Contradiction Analysis

Q. Why do computational studies and experimental data disagree on FeF₆³⁻’s ligand field splitting energy (Δₒ)?

DFT calculations often underestimate Δₒ due to inadequate treatment of electron correlation in high-spin d⁵ systems. Experimental Δₒ values (derived from electronic spectra) should be cross-validated with ligand field parameters from crystallographic data (e.g., Fe–F bond lengths) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.